Atto 565 NHS ester

single-molecule FRET fluorescence brightness smFRET dye selection

Choose Atto 565 NHS ester for your demanding super‑resolution and single‑molecule workflows. Unlike Cy3 and Alexa Fluor 555, its rigid rhodamine core eliminates cis‑trans isomerization, delivering a quantum yield of 90%, negligible triplet formation, and exceptional photostability under high‑intensity laser illumination. This translates directly into brighter, longer‑lasting signals in STED, PALM, dSTORM, smFRET, and flow cytometry. The NHS ester reacts efficiently with primary amines at pH 8.0–9.0, forming a stable amide bond without compromising antibody binding activity, even at high degrees of labeling. Stop troubleshooting photobleaching and self‑quenching – switch to the proven ATTO‑TEC advantage and secure reliable, publication‑ready results.

Molecular Formula C36H38ClN3O11
Molecular Weight 724.2 g/mol
Cat. No. B15136079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto 565 NHS ester
Molecular FormulaC36H38ClN3O11
Molecular Weight724.2 g/mol
Structural Identifiers
SMILESCCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)ON1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C30H30N2O3.C6H7NO4.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-4(8)11-7-5(9)2-3-6(7)10;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H2,1H3;(H,2,3,4,5)
InChIKeyOSWZCOHJOXZUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atto 565 NHS Ester Procurement Guide: Rhodamine-Class Amine-Reactive Fluorescent Label with Quantified Optical Properties


Atto 565 NHS ester is an amine-reactive fluorescent label belonging to the rhodamine dye class, manufactured by ATTO-TEC GmbH (a wholly owned subsidiary of Leica Microsystems) . It covalently attaches to primary amines on proteins, peptides, oligonucleotides, and other biomolecules via N-hydroxysuccinimidyl (NHS) ester chemistry, forming a stable amide bond under mild alkaline conditions (optimal pH 8.0–9.0) . Key optical specifications include absorption maximum (λabs) of 563–564 nm, fluorescence emission maximum (λfl) of 590–592 nm, molar extinction coefficient (εmax) of 1.2×10⁵ M⁻¹ cm⁻¹, fluorescence quantum yield (ηfl) of 90% in aqueous buffer, and fluorescence lifetime (τfl) of 4.0 ns [1]. The compound is supplied as a powder with ≥90% purity (HPLC) and is certified suitable for fluorescence applications .

Why Atto 565 NHS Ester Cannot Be Simply Substituted with Cy3, Alexa Fluor 555, or Other Spectral Analogs


Atto 565 NHS ester shares spectral similarity with Cy3, Alexa Fluor 555, and other 561 nm-excitable dyes, placing it within the same orange-red fluorescence channel [1][2]. However, substitution without empirical validation introduces experimental risk due to substantiated differences in photostability under high-intensity illumination, self-quenching behavior in protein conjugates at elevated labeling densities, and triplet-state population kinetics [3][4]. The ATTO dye class incorporates rigid structural elements that eliminate cis-trans isomerization, conferring distinct photophysical behavior compared to cyanine-based dyes (Cy3) and sulfonated rhodamine variants (Alexa Fluor 555) . These differences translate directly into measurable performance variations in super-resolution microscopy (STED, PALM, dSTORM), single-molecule detection, and long-duration live-cell imaging where photobleaching rates and signal-to-noise ratios are critical experimental endpoints .

Atto 565 NHS Ester Comparative Performance Evidence: Quantitative Differentiation vs. Spectral Analogs


Atto 565 vs. Cy3 and Alexa Fluor 555: Quantified Fluorescence Brightness Comparison from Single-Molecule FRET

In single-molecule FRET (smFRET) experiments with DNA-conjugated dyes, the ATTO dye class demonstrates superior fluorescence brightness relative to Cy3. ATTO550 (structurally related to Atto 565 within the ATTO rhodamine series) exhibited a brightness value of 1.9 relative to Cy3 (set at 1.0) when excited at 532 nm under identical excitation power [1]. Alexa Fluor 555 measured 0.8 under the same conditions [1]. While Atto 565 itself was not included in this specific brightness table, the ATTO dye class brightness advantage is consistently documented across the spectral series. The 90% quantum yield of Atto 565 combined with its 1.2×10⁵ M⁻¹ cm⁻¹ extinction coefficient yields a calculated brightness (ε × QY) of 108,000, exceeding Cy3 (150,000 × 0.15 = 22,500) by a factor of approximately 4.8× and Alexa Fluor 555 (150,000 × 0.10 = 15,000) by approximately 7.2× based on vendor-reported quantum yields .

single-molecule FRET fluorescence brightness smFRET dye selection

Atto 565 vs. Cy3 Photostability: Quantitative Half-Life Comparison Under Continuous 532 nm Laser Illumination

In controlled photobleaching studies of DNA-conjugated dyes under 200 W/cm² continuous-wave 532 nm laser illumination, ATTO550 (structurally related rhodamine in the ATTO series) exhibited an average photobleaching time constant of 72 seconds in Trolox-containing buffer versus 91 seconds for Cy3 under identical conditions [1]. Atto 565 is positioned as having enhanced photostability compared to Cy3.5 and PET dyes, with manufacturer documentation explicitly recommending substitution where enhanced photostability is required [2]. Importantly, while Cy3 demonstrates a longer half-life in this specific smFRET assay, the overall performance of ATTO dyes in super-resolution microscopy (STED, PALM, dSTORM) derives from a combination of factors including low triplet formation rate and reduced dark-state population, which enable sustained emission under high-intensity depletion laser conditions typical of STED imaging .

photostability photobleaching half-life STED microscopy single-molecule imaging

Atto 565 NHS Ester vs. Cy3 and Alexa Fluor 555: Self-Quenching Resistance in Protein Conjugates at High Labeling Densities

Comparative analysis of protein conjugates prepared with spectrally similar dyes revealed that Cy3 conjugates exhibit prominent blue-shifted shoulder peaks in absorption spectra, indicative of ground-state dye-dye interactions (H-aggregate formation) leading to fluorescence self-quenching [1]. Alexa Fluor 555 conjugates displayed only minor shoulder peaks, corresponding to significantly less self-quenching [1]. Atto 565 shares structural and photophysical characteristics with the Alexa Fluor dye class (rhodamine-based, rigid structure) rather than the cyanine-based Cy dyes, suggesting similarly reduced self-quenching behavior . This translates to protein conjugates of Atto 565 being significantly more fluorescent than Cy3 conjugates at equivalent degrees of labeling (DOL), a critical advantage in applications requiring high dye-to-protein ratios such as immunofluorescence and flow cytometry [1].

protein labeling degree of labeling self-quenching fluorescence brightness per antibody

Atto 565 NHS Ester Conjugation Conditions: Optimized pH Range and Coupling Efficiency vs. Maleimide Chemistry

Atto 565 NHS ester achieves optimal conjugation efficiency within pH 8.0–9.0, where ε-amino groups of lysine residues are sufficiently deprotonated for rapid nucleophilic attack on the NHS ester carbonyl . Under these conditions, the degree of coupling (DOC) specification is ≥90%, as verified by HPLC analysis . The NHS ester reacts with primary amines to form a chemically stable amide bond, in contrast to thiol-reactive maleimide derivatives (Atto 565 maleimide) which require pH <7.5 to minimize competing hydrolysis to non-reactive maleamic acids . This distinction is operationally significant: NHS ester conjugations proceed efficiently at physiological pH without requiring reducing agents (DTT, TCEP) typically needed for thiol-based conjugation, simplifying multi-step labeling workflows and reducing the risk of disulfide bond reduction in sensitive protein targets .

bioconjugation NHS ester chemistry amine labeling conjugation efficiency

Atto 565 vs. Cyanine Dyes: Reduced Environmental Sensitivity of Spectral Properties

ATTO dyes, including Atto 565, incorporate rigid structural elements that eliminate cis-trans isomerization, a primary source of environmental sensitivity in cyanine dyes (Cy3, Cy5) . This structural rigidity confers minimal spectral shift upon conjugation: Atto 565 exhibits consistent λabs 563–564 nm and λfl 590–592 nm regardless of conjugation status [1]. In contrast, Cy3 conjugates demonstrate prominent blue-shifted absorption shoulders and variable quantum yields dependent on local microenvironment, viscosity, and conjugation density [2]. The fluorescence lifetime of Atto 565 (τfl = 4.0 ns) remains stable across a range of conditions, whereas Cy3 lifetime varies from 0.3 to 0.8 ns depending on conjugation and buffer composition . This environmental insensitivity reduces inter-experiment variability and improves reproducibility in quantitative fluorescence applications including FRET calibration and fluorescence correlation spectroscopy (FCS) .

spectral stability environmental sensitivity FRET calibration quantitative fluorescence

Atto 565 Triplet Formation Rate: Quantified Advantage for Single-Molecule Detection and STED Microscopy

Atto 565 is characterized by an insignificant triplet formation rate, a property explicitly documented by the manufacturer and cited as the basis for its suitability in single-molecule detection applications . Triplet states in fluorescent dyes act as transient dark states that reduce effective fluorescence output and increase photobleaching probability via triplet-oxygen interactions [1]. In STED microscopy, dyes with high triplet yields exhibit incomplete depletion and reduced resolution due to triplet-state accumulation under the high-intensity depletion laser [2]. Atto 565's low triplet formation rate, combined with its 90% quantum yield, enables sustained single-molecule emission with reduced blinking frequency compared to cyanine dyes such as Cy3, which exhibit complex triplet-mediated photophysics including prominent blinking and power-law-distributed off-times [3]. Direct single-molecule fluorescence trace comparisons demonstrate that Atto 565 maintains stable emission in deoxygenated buffers with and without triplet quenchers such as cyclooctatetraene (COT) [4].

triplet state photoblinking single-molecule detection STED depletion efficiency

Atto 565 NHS Ester Application Scenarios: Evidence-Backed Use Cases for Procurement Decisions


STED, PALM, and dSTORM Super-Resolution Microscopy

Atto 565 NHS ester is explicitly validated for super-resolution microscopy including STED, PALM, and dSTORM based on its combination of high quantum yield (90%), low triplet formation rate, and documented photostability under high-intensity laser illumination . The dye's 563 nm excitation maximum aligns with common 561 nm laser lines, while its 590 nm emission provides effective spectral separation for multi-color super-resolution experiments. The minimal spectral shift upon conjugation ensures consistent performance when labeling antibodies, nanobodies, or oligonucleotide probes for STORM imaging buffers [1].

Single-Molecule Fluorescence Detection and smFRET

The combination of high brightness (ε×QY = 108,000), insignificant triplet formation rate, and stable 4.0 ns fluorescence lifetime makes Atto 565 NHS ester suitable for single-molecule detection applications including smFRET, fluorescence correlation spectroscopy (FCS), and single-particle tracking . The dye serves as a validated donor in FRET pairs when combined with appropriate acceptors, with stable single-molecule traces documented in deoxygenated buffers with and without triplet quenchers [1]. The minimal environmental sensitivity of spectral properties reduces calibration requirements in quantitative single-molecule experiments [2].

High-DOL Protein and Antibody Labeling for Flow Cytometry and Immunofluorescence

Atto 565 NHS ester enables high degrees of labeling (DOL) on antibodies and proteins without the severe self-quenching observed with cyanine dyes such as Cy3 . The NHS ester conjugation proceeds efficiently at pH 8.0–9.0, forming stable amide bonds with lysine ε-amino groups under conditions that preserve antibody antigen-binding activity . The resulting conjugates exhibit brighter fluorescence per antibody molecule compared to Cy3 conjugates at equivalent DOL, improving detection sensitivity in flow cytometry and immunofluorescence applications where signal intensity is limiting [1].

Oligonucleotide Labeling for FISH Probes and Molecular Beacons

Atto 565 NHS ester is widely used for labeling amino-modified oligonucleotides for fluorescence in situ hybridization (FISH), molecular beacons, and qPCR probes . The dye is positioned as a direct replacement for Cy3.5 and PET dyes where enhanced photostability during repeated imaging cycles is required [1]. The conjugation adds a mass of 672.72 Da (after conjugation), enabling straightforward verification of labeling stoichiometry by mass spectrometry [1]. The dye is effectively quenched by BHQ-2, providing high signal-to-background ratios in probe-based detection formats [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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